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molecular formula C12H13NO4 B8380363 Ethyl 4-(6-methyl-3-pyridyl)-2,4-dioxobutanoate

Ethyl 4-(6-methyl-3-pyridyl)-2,4-dioxobutanoate

Cat. No. B8380363
M. Wt: 235.24 g/mol
InChI Key: XOZWRXRSJMGRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829586B2

Procedure details

At −78° C., a tetrahydrofuran (5 ml) solution of 5-acetyl-2-picoline (583 mg) was added to a tetrahydrofuran (15 ml) solution of 1 N lithium hexamethyldisilazide/tetrahydrofuran solution (5.2 ml), and stirred at the same temperature for 1 hour. At −78° C., dimethyl oxalate (701 μl) was added to the reaction liquid, and stirred at room temperature for 1 hour. 4 N hydrogen chloride/dioxane solution (4 ml) was added to the reaction liquid, and concentrated under reduced pressure to obtain a crude product of the entitled compound.
Quantity
701 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
583 mg
Type
reactant
Reaction Step Three
Name
lithium hexamethyldisilazide tetrahydrofuran
Quantity
5.2 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[CH:6][C:7]([CH3:10])=[N:8][CH:9]=1)(=[O:3])[CH3:2].C[Si](C)(C)[N-][Si](C)(C)C.[Li+].O1CCC[CH2:22]1.[C:26]([O:32]C)(=O)[C:27]([O:29][CH3:30])=[O:28].Cl.O1CCOCC1>O1CCCC1>[CH3:10][C:7]1[N:8]=[CH:9][C:4]([C:1](=[O:3])[CH2:2][C:26](=[O:32])[C:27]([O:29][CH2:30][CH3:22])=[O:28])=[CH:5][CH:6]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
701 μL
Type
reactant
Smiles
C(C(=O)OC)(=O)OC
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Step Three
Name
Quantity
583 mg
Type
reactant
Smiles
C(C)(=O)C=1C=CC(=NC1)C
Name
lithium hexamethyldisilazide tetrahydrofuran
Quantity
5.2 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].O1CCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC=C(C=N1)C(CC(C(=O)OCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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